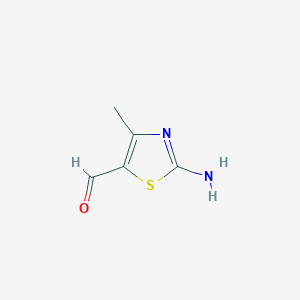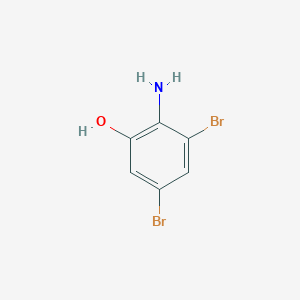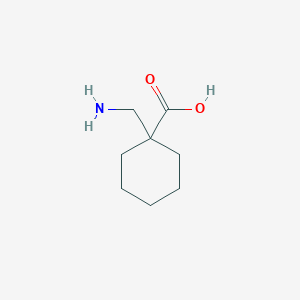![molecular formula C10H11NO3 B1626859 3-[(3-Methylphenyl)amino]-3-oxopropanoic acid CAS No. 95262-00-3](/img/structure/B1626859.png)
3-[(3-Methylphenyl)amino]-3-oxopropanoic acid
説明
“3-[(3-Methylphenyl)amino]-3-oxopropanoic acid” is a chemical compound with the molecular formula C10H11NO3 . It has a molecular weight of 193.2 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code of the compound is 1S/C10H11NO3/c1-7-3-2-4-8(5-7)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) . Its canonical SMILES is CC1=CC(=CC=C1)NC(=O)CC(=O)O .Physical And Chemical Properties Analysis
The compound has a molecular weight of 193.20 g/mol . It has a XLogP3 value of 1.9, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 3 . The topological polar surface area of the compound is 66.4 Ų . The compound has a complexity of 227 .科学的研究の応用
Application 1: Synthesis of N-(3-Amino-4-methylphenyl)benzamide
- Summary of the Application: N-(3-Amino-4-methylphenyl)benzamide is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry .
- Methods of Application or Experimental Procedures: A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .
- Results or Outcomes: The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . The compound was synthesized in the microreactor with a yield of 85.7% within 10 min .
Application 2: Synthesis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids
- Summary of the Application: 1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids have been found to be potent inhibitors of the enzyme urease . Urease is responsible for several health issues in humans, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and others .
- Methods of Application or Experimental Procedures: The derivatives 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids were synthesized with a high yield . The chemical structures of the synthesized compounds were characterized by spectral data such as FTIR, 1H and 13C NMR .
- Results or Outcomes: The synthesized compounds were evaluated for in-vitro enzyme inhibitory activity against jack bean urease (JBU), where they were found to be potent anti-urease inhibitors . The inhibitory activity IC50 was found in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM as compared to the standard thiourea (IC50 = 4.7455 ± 0.0545 μM) .
Application 3: Synthesis of N-(3-Amino-4-methylphenyl)benzamide
- Summary of the Application: N-(3-Amino-4-methylphenyl)benzamide is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry .
- Methods of Application or Experimental Procedures: A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .
- Results or Outcomes: The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . The compound was synthesized in the microreactor with a yield of 85.7% within 10 min .
Application 4: Synthesis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids
- Summary of the Application: 1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids have been found to be potent inhibitors of the enzyme urease . Urease is responsible for several health issues in humans, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and others .
- Methods of Application or Experimental Procedures: The derivatives 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids were synthesized with a high yield . The chemical structures of the synthesized compounds were characterized by spectral data such as FTIR, 1H and 13C NMR .
- Results or Outcomes: The synthesized compounds were evaluated for in-vitro enzyme inhibitory activity against jack bean urease (JBU), where they were found to be potent anti-urease inhibitors . The inhibitory activity IC50 was found in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM as compared to the standard thiourea (IC50 = 4.7455 ± 0.0545 μM) .
特性
IUPAC Name |
3-(3-methylanilino)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-3-2-4-8(5-7)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGWLFVNSUWCNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506145 | |
| Record name | 3-(3-Methylanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylphenyl)amino]-3-oxopropanoic acid | |
CAS RN |
95262-00-3 | |
| Record name | 3-(3-Methylanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1626796.png)

